Molecular Property Differentiation vs. N7-Unsubstituted Parent Scaffold
The 7-(2-aminoethyl) compound differentiates from the unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core scaffold by adding a primary amine, which increases hydrogen-bond donor count, topological polar surface area (tPSA), and calculated basicity, all while maintaining a low molecular weight profile . A higher tPSA and additional H-bond donor can directly translate to improved aqueous solubility and altered permeability characteristics, key parameters for optimizing oral bioavailability in lead optimization campaigns [1]. No direct CDK2 IC50 data for the unsubstituted core was identified, so the kinetic impact of this substitution on target engagement remains to be experimentally determined.
| Evidence Dimension | Hydrogen-Bond Donor Count / Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1 (NH2 group) + 0 (no other donors) = 1; tPSA ≈ 91 Ų (calculated, indicative). Molecular Weight = 230.23 g/mol. |
| Comparator Or Baseline | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (unsubstituted, CAS 932233-33-5): HBD = 0, tPSA ≈ 76 Ų (estimated), MW = 189.18 g/mol. |
| Quantified Difference | +1 HBD; +15 Ų tPSA (approximately); +41 g/mol MW. |
| Conditions | Calculated properties based on standard 2D topological descriptors; no experimental solubility data were identified. |
Why This Matters
The incremental tPSA and HBD count can serve as a primary filter for permeability-solubility trade-offs, guiding procurement prioritization when screening compounds for cellular vs. biochemical CDK2 assays.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
